molecular formula C19H25N3O2S B2562973 N-({N'-[(1Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)ADAMANTANE-1-CARBOXAMIDE CAS No. 476431-24-0

N-({N'-[(1Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B2562973
CAS No.: 476431-24-0
M. Wt: 359.49
InChI Key: BKXJCOXNJBZBMQ-FBHDLOMBSA-N
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Description

N-({N’-[(1Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a unique structure combining an adamantane core with a hydrazinecarbonyl and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)ADAMANTANE-1-CARBOXAMIDE typically involves the condensation of 3-methylthiophene-2-carbaldehyde with hydrazinecarboxamide, followed by the reaction with adamantane-1-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(1Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the hydrazinecarbonyl group can produce amines .

Scientific Research Applications

N-({N’-[(1Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)ADAMANTANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(1Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)ADAMANTANE-1-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form hydrogen bonds with active sites, while the adamantane core provides structural stability. The thiophene moiety can participate in π-π interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and thiophene-containing molecules, such as:

Uniqueness

N-({N’-[(1Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)ADAMANTANE-1-CARBOXAMIDE is unique due to its combination of an adamantane core with a thiophene moiety, which imparts specific chemical and physical properties. This combination allows for diverse applications and interactions that are not possible with simpler structures .

Properties

IUPAC Name

N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-12-2-3-25-16(12)10-21-22-17(23)11-20-18(24)19-7-13-4-14(8-19)6-15(5-13)9-19/h2-3,10,13-15H,4-9,11H2,1H3,(H,20,24)(H,22,23)/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXJCOXNJBZBMQ-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N\NC(=O)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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